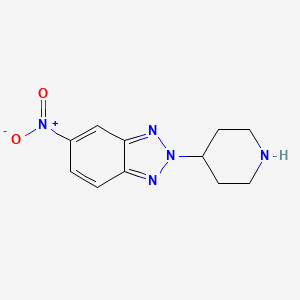

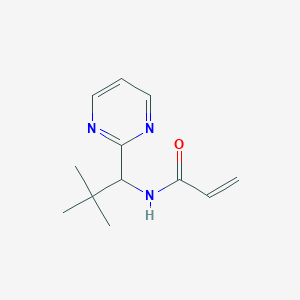

2-(4-fluorophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-fluorophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C14H13FN2O3S2. It has an average mass of 340.393 Da and a monoisotopic mass of 340.035156 Da . This product is intended for research use only.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C14H13FN2O3S2, and it has an average mass of 340.393 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study on the synthesis, characterization, and thermal properties of sulfanilamide derivatives, including "2-(4-fluorophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide," revealed their distinct molecular conformations and packing models, investigated through single crystal X-ray diffraction. These compounds exhibit varied thermal behaviors and have been evaluated for antibacterial and antifungal activities, showing specific interactions with bacterial and fungal strains (Lahtinen et al., 2014).

Antimicrobial Studies

- The cytotoxic activities of novel sulfonamide derivatives were assessed against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Certain derivatives demonstrated potent cytotoxic effects, suggesting their potential as anticancer agents (Ghorab et al., 2015).

Molecular Structure and Drug Design

- Quantum chemical insights into the molecular structure and interactions of "this compound" derivatives have been provided. These studies include NBO analysis, spectroscopic characterization, and molecular docking against SARS-CoV-2 protein, highlighting their antiviral potency and potential as drug candidates (Mary et al., 2020).

Immunopotentiator Effects

- Research into N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (a related compound) showed its ability to restore the cytolytic T-lymphocyte response in mice, indicating its potential as an immunopotentiator for enhancing the immune response against tumors and viral infections (Wang et al., 1988).

Chemical Modification of Membranes

- Studies have also explored the effects of amino and sulfhydryl reactive reagents on the permeability of human red blood cells, with findings relevant to the understanding of membrane chemistry and the development of novel therapeutic agents (Knauf & Rothstein, 1971).

Mecanismo De Acción

The mechanism of action of “2-(4-fluorophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide” is not specified in the search results. It’s worth noting that related compounds like “CRL-40,940” (also known as flmodafinil, bisfluoromodafinil and lauflumide) are known to be eugeroics and weak dopamine reuptake inhibitors .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S2/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSPWVBBNOCKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

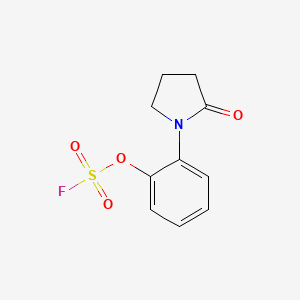

![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834350.png)